molecular formula C16H18ClN3O4S B15183911 4-[[3-(2-imidazol-1-ylacetyl)-1,3-thiazolidin-2-yl]methoxy]benzoic acid;hydrochloride CAS No. 161364-53-0

4-[[3-(2-imidazol-1-ylacetyl)-1,3-thiazolidin-2-yl]methoxy]benzoic acid;hydrochloride

Cat. No.: B15183911
CAS No.: 161364-53-0
M. Wt: 383.9 g/mol
InChI Key: CTHCMPLOYKYWIL-UHFFFAOYSA-N
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Description

4-[[3-(2-imidazol-1-ylacetyl)-1,3-thiazolidin-2-yl]methoxy]benzoic acid;hydrochloride is a complex organic compound that features a combination of imidazole, thiazolidine, and benzoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[3-(2-imidazol-1-ylacetyl)-1,3-thiazolidin-2-yl]methoxy]benzoic acid;hydrochloride typically involves multi-step organic synthesis. The process begins with the preparation of the imidazole and thiazolidine intermediates, followed by their coupling with benzoic acid derivatives. Common reagents used in these reactions include glyoxal, ammonia, and various catalysts to facilitate the formation of the imidazole ring . The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of high-efficiency catalysts are employed to enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[[3-(2-imidazol-1-ylacetyl)-1,3-thiazolidin-2-yl]methoxy]benzoic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring yields imidazole N-oxides, while reduction of nitro groups results in amines .

Mechanism of Action

The mechanism of action of 4-[[3-(2-imidazol-1-ylacetyl)-1,3-thiazolidin-2-yl]methoxy]benzoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, influencing enzymatic activity and disrupting microbial cell functions . The thiazolidine moiety may interact with proteins and enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[3-(2-imidazol-1-ylacetyl)-1,3-thiazolidin-2-yl]methoxy]benzoic acid;hydrochloride is unique due to its combination of imidazole, thiazolidine, and benzoic acid moieties, which confer a diverse range of chemical and biological properties.

Properties

CAS No.

161364-53-0

Molecular Formula

C16H18ClN3O4S

Molecular Weight

383.9 g/mol

IUPAC Name

4-[[3-(2-imidazol-1-ylacetyl)-1,3-thiazolidin-2-yl]methoxy]benzoic acid;hydrochloride

InChI

InChI=1S/C16H17N3O4S.ClH/c20-14(9-18-6-5-17-11-18)19-7-8-24-15(19)10-23-13-3-1-12(2-4-13)16(21)22;/h1-6,11,15H,7-10H2,(H,21,22);1H

InChI Key

CTHCMPLOYKYWIL-UHFFFAOYSA-N

Canonical SMILES

C1CSC(N1C(=O)CN2C=CN=C2)COC3=CC=C(C=C3)C(=O)O.Cl

Origin of Product

United States

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